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Compound of Interest

Compound Name:
4-chloro-2-methyl-2H-

pyrazolo[4,3-c]pyridine

CAS No.: 41372-94-5

Cat. No.: B1435609 Get Quote

Executive Summary
The 1H-pyrazolo[4,3-c]pyridine scaffold represents a privileged yet underutilized

pharmacophore in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-

b]pyridine. While the latter has been extensively mined for kinase inhibition (e.g., in approved

drugs like Ruxolitinib), the [4,3-c] isomer offers a unique vector geometry for active site

engagement, particularly in RET kinase, c-Met, and Carbonic Anhydrase (CA) inhibition.

This guide provides a comprehensive technical analysis of the pyrazolo[4,3-c]pyridine core,

focusing on scalable synthetic architectures, regioselective functionalization, and its validation

as a bioisostere for indole and azaindole systems in oncology and infectious disease programs.

Structural Analysis & Electronic Properties
The pyrazolo[4,3-c]pyridine system consists of a pyrazole ring fused to a pyridine ring across

the C3-C4 bond of the pyridine. This fusion creates a rigid, planar bicyclic aromatic system with

high electron deficiency in the pyridine ring, making it susceptible to nucleophilic attack, while

the pyrazole ring remains electron-rich.

Tautomerism and Numbering
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The 1H-tautomer is generally the most stable form in solution, though N-substitution locks the

tautomeric state.

H-Bond Donor: N1 (in 1H-form)

H-Bond Acceptor: N2 (pyrazole) and N6 (pyridine)

pKa: The pyridine nitrogen (N6) is less basic than in isolated pyridine due to the electron-

withdrawing nature of the fused pyrazole.

Vector Analysis for Drug Design
Unlike the [3,4-b] isomer, the [4,3-c] scaffold orients substituents at the C3 and C7 positions in

a geometry that mimics the adenine core of ATP but with altered hydrogen bonding capabilities

at the hinge-binding region. This makes it an excellent scaffold for Type I and Type II kinase

inhibitors.

Synthetic Architectures
Robust access to the core scaffold is critical for library generation. Two primary synthetic

strategies dominate the field: the Piperidone Annulation Route (for saturation/aromatization

flexibility) and the Pyridine Ring Closure Route (for rapid aromatic assembly).

Strategy A: The Piperidone Annulation (The "Saturated-
First" Approach)
This is the most versatile route, allowing access to both tetrahydro- and fully aromatic

derivatives. It utilizes commercially available N-Boc-4-piperidone.

Mechanism:

Claisen Condensation:N-Boc-4-piperidone is treated with a formylating agent (e.g., DMF-

DMA or ethyl formate/base) to generate the

-keto-enamine or

-keto-aldehyde intermediate.
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Hydrazine Cyclization: Reaction with hydrazine (or substituted hydrazines) closes the

pyrazole ring.

Aromatization (Optional): Oxidation (e.g., DDQ, MnO

, or Pd/C) yields the fully aromatic pyrazolo[4,3-c]pyridine.

Strategy B: The 3-Acylpyridine Route (Classical)
Ideal for generating C3-substituted analogs.

Precursor: 4-chloro-3-acylpyridines or 4-alkynyl-3-acylpyridines.

Cyclization: Reaction with hydrazine displaces the C4-chloride (S

Ar) and condenses with the C3-carbonyl to form the pyrazole ring.

Visualization of Synthetic Pathways

Route A: Piperidone Annulation

N-Boc-4-Piperidone 3-Formyl/Acyl Intermediate
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1H-Pyrazolo[4,3-c]pyridine
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4-Chloro-3-acylpyridine

Hydrazine, Heat (SNAr + Condensation)
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Figure 1: Comparison of the Piperidone Annulation (Route A) and 3-Acylpyridine (Route B)

synthetic strategies.

Experimental Protocols
The following protocols are designed for reproducibility and scalability.
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Protocol 1: Synthesis of 5-Boc-4,5,6,7-tetrahydro-1H-
pyrazolo[4,3-c]pyridine
A versatile building block for further functionalization.

Reagents:N-Boc-4-piperidone (1.0 eq), DMF-DMA (1.5 eq), Hydrazine hydrate (2.0 eq),

Ethanol.

Enamine Formation: Charge a reaction vessel with N-Boc-4-piperidone dissolved in DMF (or

neat DMF-DMA if excess is used). Heat to 80°C for 4 hours. Monitor by TLC for

disappearance of ketone.

Workup 1: Concentrate in vacuo to remove excess DMF-DMA. The crude red/orange oil

(enaminone) is used directly.

Cyclization: Dissolve the crude enaminone in Ethanol (0.5 M). Cool to 0°C.

Addition: Dropwise add Hydrazine hydrate. The reaction is exothermic.

Reflux: Allow to warm to RT, then reflux for 2 hours.

Isolation: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to

precipitate the product as a white/pale yellow solid.

Yield: Typical yields are 75-85%.

Protocol 2: Aromatization to 1H-pyrazolo[4,3-c]pyridine
Reaction: Dissolve the tetrahydro-intermediate (from Protocol 1) in 1,4-dioxane. Add DDQ

(2.2 eq).

Conditions: Reflux for 12-16 hours.

Purification: Filter through a celite pad to remove hydroquinone byproducts. Concentrate and

purify via flash column chromatography (DCM:MeOH gradient).
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RET Kinase Inhibition
Rearranged during Transfection (RET) kinase fusions are oncogenic drivers in NSCLC and

thyroid cancers.

Mechanism: Pyrazolo[4,3-c]pyridines act as ATP-competitive inhibitors. The pyrazole NH and

pyridine N act as a donor-acceptor motif binding to the hinge region (e.g., Ala807 in RET).

Key SAR: Substitution at the C3 position (aryl/heteroaryl) provides selectivity gates. N1-

alkylation often dictates solubility and metabolic stability.

Data: Recent patent literature (WO2019143994) highlights this scaffold's potency in

overcoming gatekeeper mutations (e.g., V804M) resistant to first-generation inhibitors.

Carbonic Anhydrase (CA) Inhibitors
Target: hCA IX and XII (tumor-associated isoforms).

Design: Sulfonamide moieties attached to the pyrazolo[4,3-c]pyridine core (often via the N1

or C3 position) coordinate the Zinc ion in the CA active site.

Performance: These derivatives have shown low nanomolar K_i values against hCA IX, with

high selectivity over the cytosolic hCA I/II isoforms, reducing systemic side effects.

Quantitative Activity Data (Representative)
Compound
Class

Target
Key
Substituent (R)

Activity (IC50 /
Ki)

Reference

Sulfonamide

Deriv.
hCA IX

3-(4-

sulfamoylphenyl)
K_i = 8.5 nM [1]

Sulfonamide

Deriv.
hCA XII

3-(4-

sulfamoylphenyl)
K_i = 9.2 nM [1]

Kinase Inhibitor c-Met
1-substituted-3-

aryl
IC50 < 50 nM [2]

Trypanocidal PEX14-PEX5 N1-alkyl-3-aryl EC50 = 265 µM [3]
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Regioselective Functionalization Logic
Controlling the site of reaction is the primary challenge in pyrazolo[4,3-c]pyridine chemistry.

Electrophilic Aromatic Substitution (EAS): Occurs preferentially at C3 of the pyrazole ring (if

unsubstituted) due to the electron-rich nature of the pyrazole relative to the pyridine.

N-Alkylation (N1 vs N2):

Under basic conditions (NaH/DMF), alkylation favors N1 (thermodynamic product) over

N2, typically in a 4:1 to 9:1 ratio, depending on steric bulk.

Tip: Use bulky protecting groups (e.g., THP, Trityl) if N1-selectivity is required during

intermediate steps.

Nucleophilic Aromatic Substitution (SNAr): The C4 and C7 positions of the pyridine ring are

activated if a leaving group (Cl, Br) is present, particularly if the pyridine nitrogen is activated

(N-oxide).

Pyrazolo[4,3-c]pyridine Core

N1 Position:
Major Alkylation Site

(Thermodynamic)

Base/R-X

C3 Position:
Electrophilic Attack

(Halogenation, Suzuki)

NCS/NBS or Pd-coupling

C4/C7 Position:
Nucleophilic Attack

(Requires LG)

SNAr (if Halogenated)
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Figure 2: Regioselective reactivity map of the scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.eurekaselect.com/article/68325
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01432
https://www.beilstein-journals.org/bjoc/articles/10/168
https://www.benchchem.com/product/b1435609#review-of-pyrazolo-4-3-c-pyridine-chemistry-and-applications
https://www.benchchem.com/product/b1435609#review-of-pyrazolo-4-3-c-pyridine-chemistry-and-applications
https://www.benchchem.com/product/b1435609#review-of-pyrazolo-4-3-c-pyridine-chemistry-and-applications
https://www.benchchem.com/product/b1435609#review-of-pyrazolo-4-3-c-pyridine-chemistry-and-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1435609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

